![molecular formula C11H9FN2O2 B1463784 1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione CAS No. 1031557-43-3](/img/structure/B1463784.png)
1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione
Overview
Description
The compound “1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione” is a pyrazine derivative. Pyrazines are aromatic six-membered heterocycles containing two nitrogen atoms . The “1,4-dihydropyrazine-2,3-dione” part suggests the presence of a pyrazine ring with two carbonyl groups at positions 2 and 3. The “1-(4-Fluorobenzyl)” part indicates a benzyl group with a fluorine atom at the 4-position attached to the pyrazine ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazine ring, which is aromatic and planar, and a benzyl group, which is also aromatic . The fluorine atom on the benzyl group would be expected to have an electronegative effect, pulling electron density towards itself.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the fluorine atom could increase the compound’s polarity and potentially its boiling point . The aromatic rings might contribute to increased stability and rigidity in the molecule.Scientific Research Applications
Chemical Synthesis and Properties
- Pyrazine Derivatives Synthesis : Piperazine-2,5-diones, like 1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione, can be transformed into dihydropyrazines and subsequently oxidized to pyrazines, offering pathways for synthesizing various pyrazine derivatives (Blake, Porter, & Sammes, 1972).
- Aldose Reductase Inhibitors : Tetrahydropyrrolopyrazine derivatives, structurally similar to this compound, have been shown to inhibit aldose reductase, an enzyme involved in diabetic complications (Negoro et al., 1998).
- Fungal Metabolite Synthesis : Compounds structurally related to this compound, like Flutimide, are synthesized from fungal metabolites and have shown potential in inhibiting influenza virus activity (Singh & Tomassini, 2001).
Biological and Medicinal Research
- Actinobacterium Metabolites : Compounds analogous to this compound, derived from actinobacteria, show cytotoxic activities and potential as bioactive metabolites (Sobolevskaya et al., 2008).
- Antioxidative Activity : Derivatives of this compound exhibit antioxidative properties, suggesting potential in combating oxidative stress-related diseases (Simijonović et al., 2018).
- Cancer Treatment : Novel derivatives of 1,4-dihydropyrazine-2,3-dione, similar to this compound, are being explored for their potential in treating cancer, particularly in targeting KRAS activity (De, 2022).
Mechanism of Action
Target of Action
Similar compounds such as 1,4-dihydropyridines are known to act as calcium channel blockers . They are effective in conditions like angina, hypertension, myocardial infarction, and show vasodilatory and cardiac depressant effects .
Mode of Action
If we consider its similarity to 1,4-dihydropyridines, it may interact with calcium channels, restricting calcium influx . This interaction can lead to vasodilation and reduced cardiac contractility.
Pharmacokinetics
Similar compounds such as 1,4-dihydropyridines are known to be rapidly and extensively metabolized . The metabolism of these compounds is mainly mediated by CYP3A4 and CYP2D6 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione. For instance, pH and temperature can substantially accelerate the degradation of similar compounds . Therefore, these factors might also influence the stability and efficacy of this compound.
Future Directions
properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1H-pyrazine-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-13-10(15)11(14)16/h1-6H,7H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNUPTNRXKSOLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CNC(=O)C2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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